1,4-Diphenylbutan-1-amine hydrochloride
Overview
Description
1,4-Diphenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClN . It has a molecular weight of 261.79 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H
. Physical and Chemical Properties Analysis
This compound is a powder that is usually in stock. It has a melting point of 174-178°C . The compound is stored at room temperature .Scientific Research Applications
Overview
1,4-Diphenylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. Due to its structural properties, it serves as a foundational molecule for the synthesis and study of a wide range of chemical derivatives and substances. This summary highlights the scientific research applications of derivatives related to this compound, focusing on their synthesis, properties, and potential uses.
Tamoxifen Derivatives
Tamoxifen, a derivative structurally related to 1,4-Diphenylbutan-1-amine, showcases the therapeutic potential of such compounds. As a pioneering drug, Tamoxifen has been extensively used in the treatment and chemoprevention of breast cancer. Its derivatives, including 4-hydroxy tamoxifen, N-desmethyl tamoxifen, and endoxifen, have provided insights into the mechanisms of action in breast cancer therapy. This highlights the importance of synthesizing novel tamoxifen derivatives to understand drug action mechanisms better and generate new agents with reduced side effects for various therapeutic targets (Shagufta & Irshad Ahmad, 2018).
Amine-functionalized Materials
Amine-functionalized metal–organic frameworks (MOFs), which could be derived from or related to compounds like this compound, demonstrate significant potential in applications such as CO2 capture and catalysis. The strong interaction between CO2 and basic amino functionalities in these MOFs highlights the benefits of amino functionality towards potential applications. This area of research emphasizes the importance of the synthesis, structural properties, and applications of amine-functionalized materials in addressing environmental and energy challenges (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).
Safety and Hazards
Properties
IUPAC Name |
1,4-diphenylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOVGZVXRPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585834 | |
Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74533-88-3, 101286-41-3 | |
Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diphenylbutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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